molecular formula C13H14Cl2O2 B7959408 Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate CAS No. 1820705-22-3

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate

Cat. No.: B7959408
CAS No.: 1820705-22-3
M. Wt: 273.15 g/mol
InChI Key: GTPOJTPIZXZEDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The dichlorophenyl group contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(3,4-dichlorophenyl)cyclopentanecarboxylate: A closely related compound with similar structural features.

    Methyl 1-(3,4-dichlorophenyl)cyclopentanol: A reduction product of the ester.

    1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: An oxidation product of the ester.

Uniqueness

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate is unique due to its specific combination of a cyclopentane ring with a dichlorophenyl group and an ester functional group. This unique structure imparts distinct reactivity and selectivity, making it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O2/c1-17-12(16)13(6-2-3-7-13)9-4-5-10(14)11(15)8-9/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPOJTPIZXZEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166027
Record name Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-22-3
Record name Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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